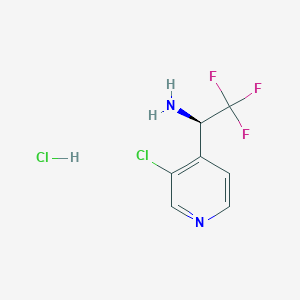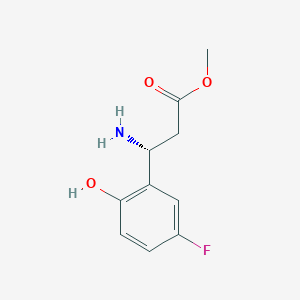![molecular formula C17H25NO3S B13055468 Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)
Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the thieno[2,3-C]pyran moiety adds to its complexity and potential biological activity.
Preparation Methods
The synthesis of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can be achieved through multicomponent reactions (MCRs). These reactions involve the coupling of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile, catalyzed by nano-Al₂O₃/BF₃/Fe₃O₄ in a water/ethanol mixture under reflux conditions . This method is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-C]pyran moiety is known to interact with kinase proteins, acting as a hydrogen bond acceptor and forming loose hydrogen bonds with backbone carbonyl groups . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other spiro compounds with thieno[2,3-C]pyran moieties. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:
Thieno[2,3-C]pyridine derivatives: These compounds are also used as kinase inhibitors and have shown potential in drug discovery.
Thiophene derivatives: These compounds have a wide range of applications, including anti-inflammatory and anti-cancer activities.
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate stands out due to its unique spiro structure and the presence of the piperidine ring, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C17H25NO3S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
tert-butyl (5S)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3/t12-/m0/s1 |
InChI Key |
DRNOJQCXQYJCTI-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2 |
Canonical SMILES |
CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
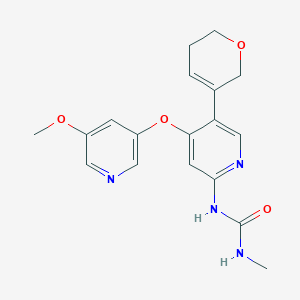
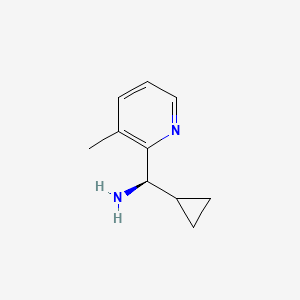
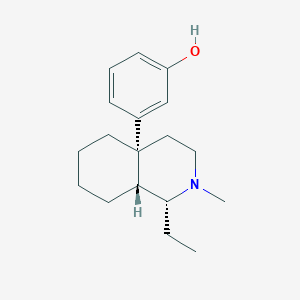
![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

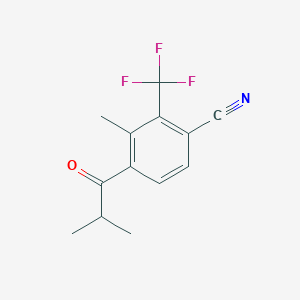
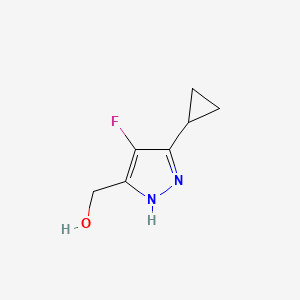
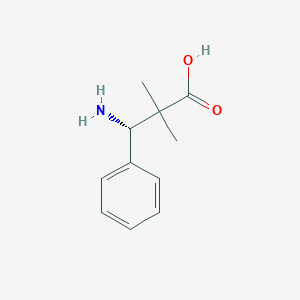
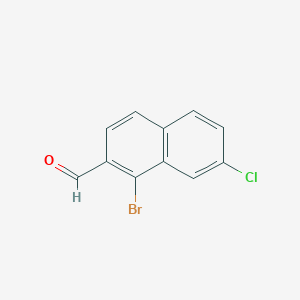
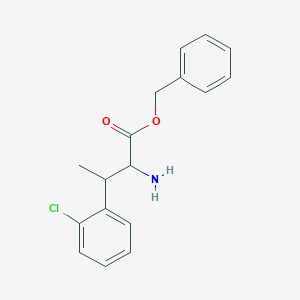
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
